6-[(2E)-2-(5-bromo-2-hydroxybenzylidene)-1-ethylhydrazinyl]-2-chloro-4-methylpyridine-3-carbonitrile
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Overview
Description
6-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1-ETHYLHYDRAZIN-1-YL]-2-CHLORO-4-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, a chlorinated pyridine ring, and a hydrazine moiety
Preparation Methods
The synthesis of 6-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1-ETHYLHYDRAZIN-1-YL]-2-CHLORO-4-METHYLPYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-bromo-2-hydroxybenzaldehyde with 1-ethylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-chloro-4-methylpyridine-3-carbonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1-ETHYLHYDRAZIN-1-YL]-2-CHLORO-4-METHYLPYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved are still under investigation, but its unique structure suggests it could interact with multiple biological pathways.
Comparison with Similar Compounds
Similar compounds include other hydrazone derivatives and brominated phenyl compounds. For example:
- N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
- 4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The presence of the chlorinated pyridine ring and the specific arrangement of functional groups in 6-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1-ETHYLHYDRAZIN-1-YL]-2-CHLORO-4-METHYLPYRIDINE-3-CARBONITRILE makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C16H14BrClN4O |
---|---|
Molecular Weight |
393.7 g/mol |
IUPAC Name |
6-[[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-ethylamino]-2-chloro-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H14BrClN4O/c1-3-22(15-6-10(2)13(8-19)16(18)21-15)20-9-11-7-12(17)4-5-14(11)23/h4-7,9,23H,3H2,1-2H3/b20-9+ |
InChI Key |
IZYRFMXZIMDAMX-AWQFTUOYSA-N |
Isomeric SMILES |
CCN(C1=NC(=C(C(=C1)C)C#N)Cl)/N=C/C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
CCN(C1=NC(=C(C(=C1)C)C#N)Cl)N=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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